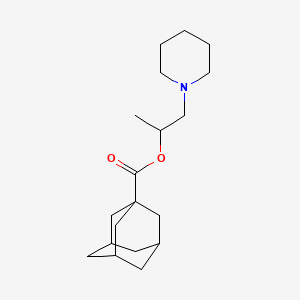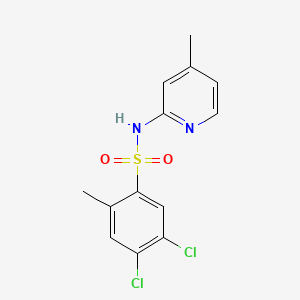
1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Méthodes De Préparation
The synthesis of 1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an adamantane-based intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with the appropriate alcohol to form the desired ester.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the adamantane core, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.
Applications De Recherche Scientifique
1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.
Materials Science: Due to its stability and rigidity, it can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The adamantane core provides stability and enhances the compound’s binding affinity to its targets. Pathways involved may include inhibition of viral replication or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-2-(1-piperidinyl)ethyl 1-adamantanecarboxylate can be compared with other adamantane derivatives, such as:
1-Adamantanamine: Known for its antiviral properties, particularly against influenza viruses.
1-Adamantanecarboxylic Acid: Used in the synthesis of various pharmaceuticals and materials.
1-Methyladamantane:
The uniqueness of this compound lies in its combination of the adamantane core with the piperidine moiety, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C19H31NO2 |
|---|---|
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
1-piperidin-1-ylpropan-2-yl adamantane-1-carboxylate |
InChI |
InChI=1S/C19H31NO2/c1-14(13-20-5-3-2-4-6-20)22-18(21)19-10-15-7-16(11-19)9-17(8-15)12-19/h14-17H,2-13H2,1H3 |
Clé InChI |
XSTILHRJJFUTQB-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCCCC1)OC(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371363.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B13371371.png)
![4-[4-(4-Pyridinyl)-6-(3,4,5-trimethoxyphenyl)-2-pyrimidinyl]morpholine](/img/structure/B13371383.png)
![6-(1-Adamantyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371385.png)

![3-(1-Benzofuran-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371405.png)
![2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13371406.png)
![6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371416.png)


![4-Fluorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B13371439.png)
![N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13371447.png)
![Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate](/img/structure/B13371453.png)
